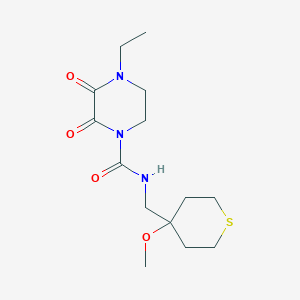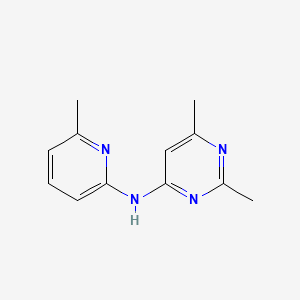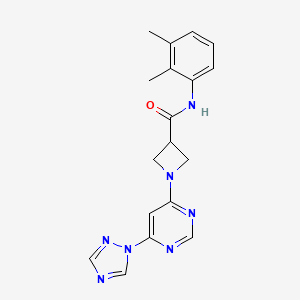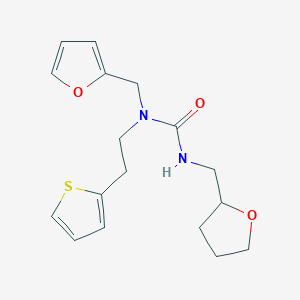![molecular formula C10H17NO3 B2998097 N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide CAS No. 2185980-41-8](/img/structure/B2998097.png)
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide, also known as MPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves its ability to inhibit LSD1, which is responsible for the removal of methyl groups from histone proteins, leading to changes in gene expression. By inhibiting LSD1, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide can prevent the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. Furthermore, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is its potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. However, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has some limitations for lab experiments, including its low solubility in water, which can make it challenging to work with in certain assays.
Direcciones Futuras
There are several future directions for the research on N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide. One potential area of focus is the development of novel derivatives of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide and its potential use in combination with other cancer therapies. Finally, the potential use of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide in other fields, such as chemical biology and materials science, should also be explored.
In conclusion, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its potent antiproliferative activity against cancer cells and ability to inhibit LSD1 make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide and its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves the reaction of 2-bromo-2-propen-1-one with 4-(methoxymethyl)oxane-4-amine in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the development of cancer.
Propiedades
IUPAC Name |
N-[4-(methoxymethyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-9(12)11-10(8-13-2)4-6-14-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMVGGIICNQBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2998015.png)

![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)
![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)
![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)

